molecular formula C11H10O B1198782 1-Naphthalenemethanol CAS No. 4780-79-4

1-Naphthalenemethanol

Cat. No. B1198782
CAS RN: 4780-79-4
M. Wt: 158.2 g/mol
InChI Key: PBLNHHSDYFYZNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthalenemethanol and its derivatives has been explored through various methods, highlighting the creativity in organic synthesis. For instance, advancements have been made in the synthesis of substituted naphthalene derivatives, focusing on metal-catalyzed reactions and Lewis acid-catalyzed transformations. These strategies have proven effective for constructing complex naphthalene frameworks, demonstrating the compound's synthetic versatility (Mittali Maheshwari & Nazar Hussain, 2023).

Molecular Structure Analysis

The molecular structure of this compound allows for a wide range of chemical reactions and properties. Research on naphthalene derivatives, including naphthalimides, reveals a broad array of interactions at the molecular level, particularly with biological molecules, due to their planar, π-deficient conjugated structure. This feature enables these derivatives to exhibit extensive potential in medicinal applications, as they can interact with a variety of biological targets through noncovalent bonds (Huo-Hui Gong et al., 2016).

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions, underpinned by its naphthalene core. The compound's chemical properties, such as reactivity towards nucleophilic and electrophilic substitutions, are crucial for its functionalization and application in organic synthesis. The diversity of chemical reactions it participates in makes this compound a valuable intermediate in the synthesis of more complex organic molecules.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, including material science and pharmaceuticals. Understanding the physical properties is crucial for designing synthesis and purification processes.

Chemical Properties Analysis

This compound's chemical properties, including acidity, basicity, and reactivity towards different reagents, define its role in synthetic pathways. The compound's ability to undergo oxidation, reduction, and various addition reactions expands its utility in organic synthesis, enabling the creation of a wide range of derivatives with varied functional groups.

Scientific Research Applications

  • Photochemistry : 1-Naphthalenemethanol derivatives, such as 2-hydroxy-1-naphthalenemethanol, are used in photochemical studies. These compounds can undergo efficient dehydration upon irradiation, forming naphthoquinone methides. These reactive intermediates can be intercepted by various nucleophiles, leading to potential applications in photochemical synthesis (Arumugam & Popik, 2009).

  • Organic Chemistry Education : In educational settings, this compound is produced through the solvent-free Cannizzaro reaction. This reaction provides a practical and environmentally friendly approach for teaching organic chemistry, highlighting the compound's relevance in academic laboratories (Esteb et al., 2004).

  • Antimalarial Research : Derivatives of this compound have been synthesized and tested for antimalarial activity. Some compounds showed significant activity against Plasmodium berghei in mice, suggesting potential applications in developing new antimalarial drugs (Gillespie et al., 1975).

  • Environmental Science : The compound's derivatives, like 1-naphthol, exhibit distinct sorption characteristics on biochars. These properties are essential for understanding and potentially treating environmental pollution involving naphthalene and its derivatives (Wang et al., 2017).

  • Spectroscopy and Chiral Discrimination : this compound derivatives are used in spectroscopy to study intermolecular chiral discrimination. This application is vital in understanding the interactions of chiral molecules, with implications in pharmaceuticals and materials science (Al-Rabaa et al., 1995).

  • Medicinal Chemistry and Drug Development : Naphthalene diimides, which can be derived from this compound, are used in various applications, including supramolecular chemistry, sensors, catalysis, and potential medicinal applications. Their versatility in chemical synthesis and interactions make them valuable in developing novel pharmaceuticals and materials (Kobaisi et al., 2016).

Mechanism of Action

Target of Action

1-Naphthalenemethanol is a natural compound extracted from the root bark of Annona senegalensis . It has been identified to have antibacterial activity , suggesting that its primary targets are likely bacterial cells.

Result of Action

The primary result of this compound’s action is its antibacterial effect By interacting with bacterial cells, it can inhibit their growth or kill them outright

properties

IUPAC Name

naphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNHHSDYFYZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197295
Record name 1-Hydroxymethylnaphthalene
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

4780-79-4
Record name 1-Naphthalenemethanol
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Record name 1-Hydroxymethylnaphthalene
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Record name 1-NAPHTHALENEMETHANOL
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Record name 1-Hydroxymethylnaphthalene
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Record name Naphthalene-1-methanol
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Record name 1-NAPHTHYLMETHANOL
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Synthesis routes and methods I

Procedure details

Naphthalene-1-carboxylic acid is dissolved in dry THF and 5 equiv. of borane dimethylsulfide complex are added. The mixture obtained is stirred at rt, diluted with EtAc, washed with 1N HCl and 5% NaHCO3 solution, dried and solvent is evaporated. (Naphthalene-1-yl)-methanol is obtained, which is dissolved in CH2Cl2. To the solution obtained 1.5 equiv. of Dess-Martin reagent are added at rt. The mixture obtained is diluted with EtAc, extracted with 1N HCl and 5% NaHCO3-solution, dried and solvent is evaporated. Naphthalene-1-carboxaldehyde is obtained and dissolved with 1 equiv. of racemic-Boc-α-phosphonoglycine trimethylester in CH2Cl2 and 1.1 equiv. of DBU are added. The mixture obtained is stirred at rt and treated in sequence with 1N HCl and 5% NaHCO3 solution. The phases obtained are separated, the organic phase obtained is dried and solvent is evaporated. 2-Boc-amino-3-(naphthalene-1-yl)-acrylic acid methyl ester (cis/trans mixture) is obtained, is dissolved in MeOH/H2O at pH 6.5 (phosphate buffer) and 20 w/w % of 10% Pd/C are added. The mixture obtained is hydrogenated at rt and 50 bar, the catalyst is filtered off and from the filtrate obtained solvent is evaporated. Racemic naphythylalanine methylester is obtained, dissolved in methanolic NH3 and stirred. The mixture obtained is subjected to extractive work up. Racemic naphythylalanine amide is obtained.
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Synthesis routes and methods II

Procedure details

As in Reaction Scheme 2, lithium-halogen exchange of compound (76), followed by addition of the resulting nascent lithiated aromatic to perbenzylated gluconolactone (2), produces a mixture of the corresponding lactols, which is reduced using triethylsilane and boron trifluoride etherate. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) affords 1-naphthalenemethanol (77) in a reasonable yield for the three steps.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenemethanol
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